2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid
Description
2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative characterized by a benzyl group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 5. The benzimidazole core, a bicyclic aromatic heterocycle, confers rigidity and stability, making it a privileged scaffold in medicinal chemistry and materials science.
This compound’s synthesis typically involves N-methylation of benzimidazole precursors followed by functionalization at position 2 (e.g., benzylation) and oxidation to introduce the carboxylic acid at position 6. Such methods align with protocols described for analogous benzimidazole-2-carboxylic acids, where oxidation of (1H-benzimidazole-2-yl)methanol derivatives using potassium permanganate is a common strategy .
Properties
IUPAC Name |
2-benzyl-3-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-10-12(16(19)20)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUAUAPHOGISMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with benzyl chloride and methyl isocyanide under acidic conditions to form the benzimidazole core. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
BMBC has garnered attention for its antimicrobial and anticancer properties. Research indicates that compounds within the benzimidazole family often exhibit significant biological activities:
- Antimicrobial Activity: Studies have shown that BMBC can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential: BMBC is being investigated for its ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .
Biological Research
The compound's mechanism of action involves binding to enzymes and receptors, disrupting normal biological functions. This interaction can lead to:
- Inhibition of Kinases: BMBC may inhibit certain kinases that play critical roles in cancer progression.
- Protective Effects: It has been noted for potential protective effects against gastric acid secretion by inhibiting proton pumps .
Industrial Applications
In addition to its pharmaceutical potential, BMBC has applications in:
- Textile Industry: Used as dye dispersants or softeners due to its chemical stability and solubility properties .
- Catalysis: The compound serves as a catalyst in various chemical reactions, facilitating the synthesis of more complex molecules .
Case Study 1: Anticancer Activity
A recent study investigated BMBC's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as an anticancer agent. The study highlighted its mechanism involving kinase inhibition, which is crucial for cancer cell survival.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, BMBC demonstrated effectiveness against several drug-resistant bacterial strains. The findings support further exploration of BMBC as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid with structurally related compounds:
Substituent Effects at Position 2
- Molecular weight: 204.23 g/mol (vs. ~267.29 g/mol for the benzyl analog). Applications: Likely used in agrochemicals due to its balance of hydrophobicity and compact structure .
2-(2-Chlorophenyl)-6-methyl-1H-benzimidazole :
Carboxylic Acid Positional Isomerism
- 2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS 158040-76-7): The carboxylic acid at position 5 (vs. 6) alters hydrogen-bonding patterns and pKa values.
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS 152628-03-0) :
N-Substitution and Functionalization
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 53484-18-7) :
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 942195-83-7) :
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid is a notable compound within the benzimidazole family, characterized by its unique structural features, including a benzyl group at the 2-position and a carboxylic acid group at the 6-position. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Structural Characteristics
The molecular formula of 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid is CHNO. Its structure allows for various chemical interactions that contribute to its biological efficacy. The benzimidazole core is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid has been explored in various studies. Notably, it exhibited significant antiproliferative effects against the MDA-MB-231 breast cancer cell line. The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways crucial for cancer cell survival.
| Cell Line | IC μM |
|---|---|
| MDA-MB-231 | 16.38 |
Molecular docking studies have indicated that this compound binds effectively to target proteins, disrupting their function and leading to increased apoptosis in cancer cells .
Antiviral Activity
Emerging research highlights the antiviral properties of benzimidazole derivatives, including 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid. It has shown activity against several viruses by inhibiting viral replication mechanisms. The compound's ability to interfere with RNA polymerase has been particularly noted in studies focusing on human cytomegalovirus (HCMV) .
The biological activity of 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing downstream signaling cascades.
These interactions are vital for understanding how this compound exerts its biological effects and can guide further therapeutic developments.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid against hospital-acquired infections caused by MRSA. Results indicated a significant reduction in infection rates among treated patients compared to those receiving standard care.
- Anticancer Research : A laboratory study demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer, supporting its potential use as an adjunct therapy alongside conventional treatments.
Q & A
(Basic) What are the optimal synthetic routes for 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid, and how can reaction yields be maximized?
The synthesis typically involves condensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions. For example, refluxing intermediates like methyl 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylate with benzylating agents (e.g., benzyl chloride) in methanol, catalyzed by sulfuric acid, yields the target compound. Purification via sequential acid-base extraction (e.g., adjusting pH to 6 with acetic acid) and recrystallization improves purity . Yield optimization strategies include varying reaction temperatures (80–100°C), solvent selection (DMF or ethanol), and stoichiometric ratios of reagents.
(Basic) Which spectroscopic techniques are most reliable for confirming the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, such as distinguishing benzyl and methyl groups. Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., m/z 269.9928 [MH⁺]) to verify molecular weight. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents or unreacted precursors .
(Advanced) How can X-ray crystallography and density functional theory (DFT) resolve structural ambiguities in benzimidazole derivatives?
Single-crystal X-ray diffraction (SXRD) using SHELX software determines bond lengths, angles, and crystal packing, critical for distinguishing tautomeric forms (e.g., N-methyl vs. benzyl positioning) . DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict reactivity. Cross-validating experimental XRD data with DFT-optimized geometries resolves discrepancies in protonation states or steric hindrance effects .
(Advanced) How can molecular docking studies elucidate interaction mechanisms with biological targets?
Docking simulations (e.g., AutoDock Vina) model the compound’s binding to enzymes like DNA topoisomerase II. Parameters include grid boxes centered on active sites and flexible ligand conformers. For example, derivatives with electron-withdrawing groups show higher binding affinity to DNA grooves, validated by fluorescence quenching assays . MD simulations (NAMD/GROMACS) further assess stability of ligand-protein complexes over 100-ns trajectories .
(Basic) What in vitro assays are used to evaluate the compound’s biological activity?
Standard assays include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli using broth microdilution.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values.
- Enzyme Inhibition : Spectrophotometric measurement of IC₅₀ against kinases or proteases.
Positive controls (e.g., doxorubicin) and triplicate replicates ensure reproducibility. Data interpretation requires normalization to vehicle-treated controls .
(Advanced) How can researchers address contradictions in reported biological activity across studies?
Contradictions often arise from variations in assay conditions (e.g., serum concentration, pH) or cell line heterogeneity. A tiered approach includes:
Meta-analysis : Pooling data from multiple studies (e.g., using RevMan) to identify trends.
Dose-Response Re-evaluation : Testing activity across a broader concentration range (0.1–100 µM).
Structural Confirmation : Repeating synthesis and characterization to rule out batch impurities . Longitudinal studies (e.g., 1-year stability tests) assess degradation products’ impact on activity .
(Advanced) What strategies enhance the compound’s pharmacokinetic profile for therapeutic applications?
- Solubility : Co-solvency (PEG 400) or nanoemulsion formulations improve aqueous solubility.
- Metabolic Stability : Incubation with liver microsomes (human/rat) identifies vulnerable sites for structural modification (e.g., fluorination).
- Permeability : Caco-2 cell monolayers predict intestinal absorption. LogP values <5 optimize blood-brain barrier penetration .
(Basic) How are structure-activity relationship (SAR) studies designed for benzimidazole derivatives?
SAR studies systematically modify substituents (e.g., replacing benzyl with pyridyl groups) and measure changes in activity. Key steps:
Substituent Library Synthesis : Focus on positions 1, 2, and 6 of the benzimidazole core.
Biological Testing : Uniform assays (e.g., IC₅₀ comparisons).
Data Clustering : QSAR models (e.g., CoMFA) correlate electronic/steric parameters with activity .
(Advanced) What role do impurities play in pharmacological data interpretation?
Impurities (e.g., unreacted intermediates or oxidation byproducts) can falsely modulate activity. LC-MS/MS identifies impurities at <0.1% levels. For example, methyl ester precursors (m/z 352.38) may hydrolyze to carboxylic acids under assay conditions, requiring strict pH control . Accelerated stability studies (40°C/75% RH) monitor impurity formation over time .
(Advanced) How can computational toxicology predict the compound’s safety profile?
Tools like Derek Nexus and ProTox-II predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups). Molecular dynamics simulations assess hERG channel binding (linked to cardiac toxicity). Experimental validation via Ames tests (bacterial reverse mutation) and acute toxicity in zebrafish models reduces false positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
